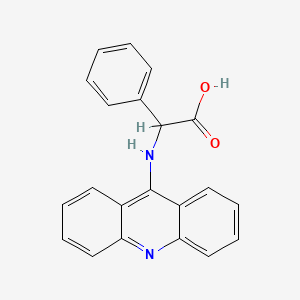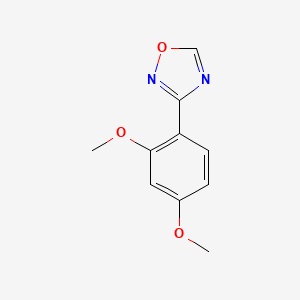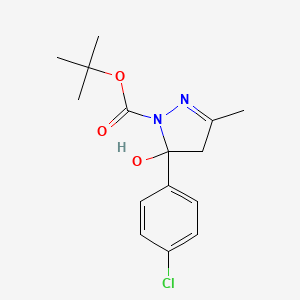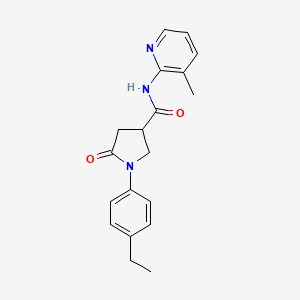
(Acridin-9-ylamino)(phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acridin-9-ylamino)(phenyl)acetic acid is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Acridin-9-ylamino)(phenyl)acetic acid typically involves the Ullmann condensation reaction. This reaction is carried out between 2-bromobenzoic acid and aniline, followed by cyclization using polyphosphoric acid (PPA) to yield the acridine core .
Industrial Production Methods: Industrial production of acridine derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: (Acridin-9-ylamino)(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the acridine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(Acridin-9-ylamino)(phenyl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.
Mécanisme D'action
The mechanism of action of (Acridin-9-ylamino)(phenyl)acetic acid primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This compound also targets topoisomerase enzymes, inhibiting their activity and leading to DNA damage and cell death .
Comparaison Avec Des Composés Similaires
Amsacrine: Another acridine derivative known for its anticancer properties.
Proflavine: Used as an antiseptic and disinfectant.
Acriflavine: Known for its antibacterial and antiviral activities.
Uniqueness: (Acridin-9-ylamino)(phenyl)acetic acid is unique due to its specific structural features, which allow it to interact with DNA and enzymes in a distinct manner. Its combination of the acridine core with the phenylacetic acid moiety provides unique chemical and biological properties that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C21H16N2O2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-(acridin-9-ylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C21H16N2O2/c24-21(25)19(14-8-2-1-3-9-14)23-20-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)20/h1-13,19H,(H,22,23)(H,24,25) |
Clé InChI |
DSBZINUPUMCGNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[(3-methylbutanoyl)carbamothioyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12458691.png)


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12458702.png)




![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purin-6-amine](/img/structure/B12458761.png)
![6-chloro-1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12458765.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12458766.png)
![3-Aza-3-(3-hydroxypropyl)bicyclo[3.1.0]hexane hydrochloride](/img/structure/B12458768.png)


